4-Methyl-3-(trifluoromethyl)benzonitrile

Physicochemical Properties Solid-State Chemistry Pharmaceutical Intermediate Handling

Flumatinib API developers face handling difficulties with liquid benzonitrile intermediates. 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1) resolves this as a crystalline solid (mp 60-62°C) with the exact 3-CF₃/4-CH₃ substitution pattern required for the patented, genotoxic impurity-free synthetic route. • Solid (mp 60-62°C) vs. liquid analog (mp 14.5°C)-enables precise weighing & automated synthesis • LogP ~3.0 vs. ~2.0 for non-fluorinated analogs-enhances drug-like properties • ≥98% HPLC purity; reliable global supply chain

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 261952-06-1
Cat. No. B1351012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzonitrile
CAS261952-06-1
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3
InChIKeyYWAGJCPTOFPGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1) – A Key Fluorinated Benzonitrile Intermediate for Pharmaceutical Synthesis


4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1) is a substituted benzonitrile derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring . This compound is a white to light yellow crystalline solid with a melting point of 60–62 °C . It serves as a critical building block in medicinal chemistry, most notably as the starting material in the synthesis of flumatinib, a second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia [1]. The unique substitution pattern confers distinct physicochemical properties—enhanced lipophilicity (LogP ~3.0) and solid-state characteristics—that differentiate it from simpler benzonitrile analogs and influence its utility in multi-step synthetic routes [2].

Why 4-Methyl-3-(trifluoromethyl)benzonitrile Cannot Be Readily Substituted by Other Benzonitrile Derivatives


Generic substitution of 4-methyl-3-(trifluoromethyl)benzonitrile with other benzonitrile analogs is not feasible due to significant differences in both physicochemical properties and synthetic utility. The combined electron-withdrawing effect of the –CF₃ group and the electron-donating effect of the –CH₃ group creates a unique electronic environment that influences reactivity, regioselectivity, and the physical state of the compound . For instance, 3-(trifluoromethyl)benzonitrile (CAS 368-77-4) is a liquid at room temperature (m.p. 14.5 °C), whereas the target compound is a solid (m.p. 60–62 °C), which can affect handling, purification, and formulation in industrial settings [1]. Furthermore, 4-methylbenzonitrile (CAS 104-85-8) lacks the trifluoromethyl group, resulting in significantly lower lipophilicity (LogP ~2.0 vs. ~3.0), which impacts solubility, membrane permeability, and metabolic stability in downstream drug candidates . The specific substitution pattern is also essential for the successful execution of patented synthetic routes, such as the three-step synthesis of flumatinib, where alternative starting materials would require extensive re-optimization and may introduce genotoxic impurities [2].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 4-Methyl-3-(trifluoromethyl)benzonitrile


Elevated Melting Point Enables Solid-Phase Handling and Enhanced Storage Stability

4-Methyl-3-(trifluoromethyl)benzonitrile exhibits a melting point of 60–62 °C, classifying it as a solid at room temperature . In contrast, the close structural analog 3-(trifluoromethyl)benzonitrile (which lacks the 4-methyl group) has a melting point of 14.5 °C and is a liquid at room temperature [1]. The 4-methylbenzonitrile analog (lacking the –CF₃ group) melts at 26–28 °C [2]. This solid-state property simplifies handling, storage, and purification compared to liquid or low-melting solids.

Physicochemical Properties Solid-State Chemistry Pharmaceutical Intermediate Handling

Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs

The calculated octanol-water partition coefficient (LogP) for 4-methyl-3-(trifluoromethyl)benzonitrile is 3.02 [1]. This is significantly higher than the LogP of 4-methylbenzonitrile (~2.0) and the mono-fluorinated analog 4-methyl-3-fluorobenzonitrile (LogP ~2.00) [2]. The higher LogP indicates increased lipophilicity, a property that is often correlated with improved membrane permeability and metabolic stability in drug candidates.

Lipophilicity Drug Design Pharmacokinetics LogP

Validated as a Critical Starting Material in a Patented High-Yield Pharmaceutical Synthesis

Patent CN111072636A explicitly discloses the use of 4-methyl-3-(trifluoromethyl)benzonitrile as the starting raw material for a three-step synthesis of flumatinib mesylate, a tyrosine kinase inhibitor [1]. The patent claims that this route avoids the introduction of genotoxic impurities and achieves high yield and purity, making it suitable for industrial production [1]. While specific yield percentages for this exact intermediate are not detailed in the abstract, related process chemistry publications for flumatinib report downstream coupling steps achieving yields of 94–98% [2]. In contrast, alternative synthetic routes to flumatinib that do not utilize this specific benzonitrile intermediate often involve additional protection/deprotection steps, leading to lower overall yields and increased genotoxic impurity risk [1].

Synthetic Utility Pharmaceutical Process Chemistry Flumatinib Synthesis Yield Optimization

Optimal Procurement and Application Scenarios for 4-Methyl-3-(trifluoromethyl)benzonitrile


Flumatinib and Related BCR-ABL Inhibitor Synthesis

This compound is the designated starting material in a patented, industrially scalable route to flumatinib mesylate, a second-generation tyrosine kinase inhibitor [1]. Procurement is essential for pharmaceutical companies and CROs engaged in the development or generic production of this anti-leukemia agent. The route's ability to avoid genotoxic impurities is a critical quality attribute for regulatory submissions [1].

Medicinal Chemistry Optimization of Lipophilicity and Metabolic Stability

The elevated LogP (3.02) of this compound, compared to non-fluorinated (LogP ~2.0) and mono-fluorinated (LogP ~2.0) analogs, makes it a valuable building block for medicinal chemists seeking to increase the lipophilicity of drug candidates [2][3]. This property is often associated with improved membrane permeability and metabolic stability, which can be crucial for oral bioavailability and half-life extension [4].

Solid-Phase Synthesis and Automated Parallel Chemistry Workflows

As a solid with a melting point of 60–62 °C, this compound is easier to handle, weigh, and dispense than liquid analogs like 3-(trifluoromethyl)benzonitrile (m.p. 14.5 °C) [5]. This physical property is particularly advantageous for automated parallel synthesis and solid-phase synthesis platforms, where precise, solid reagent dispensing is required. It also simplifies purification and storage compared to low-melting solids or liquids.

Synthesis of Other Trifluoromethyl-Containing Pharmaceuticals and Agrochemicals

The unique electronic and steric properties conferred by the combined –CF₃ and –CH₃ substitution pattern make this benzonitrile a versatile intermediate for constructing a variety of trifluoromethylated heterocycles and aromatic compounds . It can be used in the synthesis of other kinase inhibitors, anti-inflammatory agents, and crop protection chemicals where the trifluoromethyl group is known to enhance biological activity and environmental stability .

Technical Documentation Hub

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